molecular formula C19H25Cl2N3O2 B12762452 4-(2-(Diethylamino)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride CAS No. 88809-64-7

4-(2-(Diethylamino)-1-phenylethyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one dihydrochloride

Cat. No.: B12762452
CAS No.: 88809-64-7
M. Wt: 398.3 g/mol
InChI Key: CYXPEVHSTNXBGD-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a pyrido-oxazinone core with a diethylamino-phenylethyl side chain, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target, but often involve inhibition or activation of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-oxazinone derivatives and compounds with diethylamino-phenylethyl side chains. Examples include:

Uniqueness

What sets 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-, dihydrochloride apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

88809-64-7

Molecular Formula

C19H25Cl2N3O2

Molecular Weight

398.3 g/mol

IUPAC Name

4-[2-(diethylamino)-1-phenylethyl]pyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride

InChI

InChI=1S/C19H23N3O2.2ClH/c1-3-21(4-2)13-16(15-9-6-5-7-10-15)22-18(23)14-24-17-11-8-12-20-19(17)22;;/h5-12,16H,3-4,13-14H2,1-2H3;2*1H

InChI Key

CYXPEVHSTNXBGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)N2C(=O)COC3=C2N=CC=C3.Cl.Cl

Origin of Product

United States

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